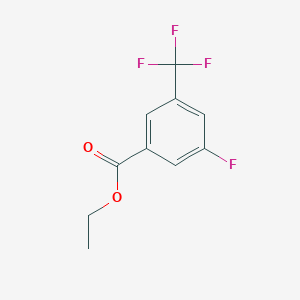

Ethyl 3-fluoro-5-(trifluoromethyl)benzoate

Description

Significance of Fluorine and Trifluoromethyl Moieties in Synthetic Intermediates

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) moiety, into organic molecules is a widely employed strategy in medicinal and materials chemistry. nbinno.comnih.gov These substitutions can profoundly alter the physicochemical properties of a parent compound. nbinno.com

Fluorine atoms are small, highly electronegative, and can replace hydrogen atoms with minimal steric disruption. researchgate.net This substitution can block sites of metabolic oxidation, thereby enhancing a molecule's metabolic stability and bioavailability. acs.org Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which is crucial for optimizing a drug candidate's binding affinity and pharmacokinetic profile. acs.org

The trifluoromethyl group is particularly influential. It is a potent electron-withdrawing group with significant electronegativity. wikipedia.org Its incorporation into a molecule often leads to:

Increased Lipophilicity : The CF3 group enhances a molecule's ability to pass through biological membranes, which can improve in vivo transport and uptake. mdpi.com

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. mdpi.com This property can extend the half-life of a drug.

Modulated Binding Affinity : The electronic properties and bulk of the CF3 group can improve how a molecule interacts with its biological target, potentially increasing potency and selectivity. mdpi.com

Due to these effects, both single fluorine atoms and trifluoromethyl groups are considered privileged moieties in the design of synthetic intermediates for creating new pharmaceuticals and agrochemicals. wikipedia.org

Overview of Aromatic Ester Scaffolds in Advanced Synthesis

Aromatic esters are a class of organic compounds characterized by an ester functional group attached directly to an aromatic ring. numberanalytics.com This structural motif is a cornerstone of organic synthesis, serving as a versatile precursor and intermediate in the production of a wide array of fine chemicals. numberanalytics.comnumberanalytics.com

The utility of aromatic esters stems from the reactivity of the ester group, which can undergo several fundamental transformations:

Hydrolysis : Cleavage of the ester to yield a carboxylic acid and an alcohol. numberanalytics.com

Reduction : Conversion of the ester into an alcohol. numberanalytics.com

Transesterification : Exchange of the alcohol portion of the ester. numberanalytics.com

These reactions make aromatic esters valuable building blocks for constructing more complex molecular architectures. rsc.org They are frequently employed in the synthesis of active pharmaceutical ingredients (APIs), polymers, and flavor and fragrance compounds. numberanalytics.comnumberanalytics.com The stability and reactivity of the aromatic ester scaffold can be precisely tuned by the substituents on the aromatic ring, making them highly adaptable for multi-step synthetic pathways.

Structural Context of Ethyl 3-fluoro-5-(trifluoromethyl)benzoate within Fluorinated Arenes

This compound is a member of the fluorinated arenes, which are aromatic compounds bearing one or more fluorine atoms or fluoroalkyl groups. ncert.nic.in Its structure features a benzene (B151609) ring substituted at the 1, 3, and 5 positions with an ethyl ester group, a fluorine atom, and a trifluoromethyl group, respectively.

This specific arrangement of functional groups makes it a highly useful and specialized building block in organic synthesis. alfa-chemistry.com The trifluoromethyl group and the fluorine atom confer the beneficial properties discussed previously, such as enhanced stability and lipophilicity. mdpi.comalfa-chemistry.com The ethyl ester group provides a reactive handle for further chemical modification through reactions like hydrolysis to the corresponding benzoic acid, amidation, or reduction to a benzyl (B1604629) alcohol. The precursor, 3-fluoro-5-(trifluoromethyl)benzoic acid, is known to be employed in the synthesis of active pharmaceutical ingredients.

The 1,3,5-substitution pattern positions the two electron-withdrawing groups (F and CF3) meta to the ester functionality. This electronic arrangement influences the reactivity of both the aromatic ring and the ester group, a factor that synthetic chemists can leverage in designing reaction pathways. As such, this compound serves as a prime example of a fluorinated building block, designed to introduce key fluorinated motifs into larger, more complex target molecules. alfa-chemistry.com

Interactive Table: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈F₄O₂ |

| Molecular Weight | 236.16 g/mol cymitquimica.com |

| CAS Number | 250682-12-3 bldpharm.com |

| Appearance | (Typically a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of this compound, a fluorinated aromatic compound of interest in various chemical industries, can be achieved through several established organic chemistry pathways. These methods primarily involve the formation of the ester functional group from its corresponding carboxylic acid precursor, 3-fluoro-5-(trifluoromethyl)benzoic acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluoro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWDBAUOWZRDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of Ethyl 3 Fluoro 5 Trifluoromethyl Benzoate

Reactivity at the Ester Functionality

The reactivity of the ester group in Ethyl 3-fluoro-5-(trifluoromethyl)benzoate is modulated by the electronic effects of the fluorine and trifluoromethyl groups on the aromatic ring. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted ethyl benzoate (B1203000).

Hydrolysis Kinetics and Mechanisms

Under basic conditions, the hydrolysis of esters typically proceeds via a bimolecular acyl substitution (BAc2) mechanism. The rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of the electron-withdrawing fluorine and trifluoromethyl groups at the meta positions of the benzoate ring is expected to significantly increase the rate of hydrolysis compared to unsubstituted ethyl benzoate. These groups stabilize the developing negative charge in the tetrahedral intermediate, thereby lowering the activation energy of the reaction. Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing substituents accelerate the reaction rate. rsc.org For instance, the presence of a bromo substituent, a classic electron-withdrawing group, at the para position of ethyl benzoate results in a lower hydrolytic stability compared to the unsubstituted analogue. nih.gov

The general mechanism for the base-catalyzed hydrolysis is as follows:

Nucleophilic attack of the hydroxide ion on the ester carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the ethoxide leaving group.

Proton transfer to form the carboxylate and ethanol (B145695).

In acidic hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule attacks the carbonyl carbon. The rate of acidic hydrolysis is generally less sensitive to the electronic effects of substituents on the aromatic ring compared to basic hydrolysis.

Transesterification Reactions and Their Applications

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification can be employed to synthesize other esters of 3-fluoro-5-(trifluoromethyl)benzoic acid.

The general equation for the acid-catalyzed transesterification of this compound with a generic alcohol (R'OH) is:

FC₆H₃(CF₃)COOCH₂CH₃ + R'OH ⇌ FC₆H₃(CF₃)COOR' + CH₃CH₂OH

To drive the equilibrium towards the product side, the reactant alcohol (R'OH) is often used in excess. While specific examples involving this compound are not prevalent in the literature, the reaction is a standard transformation for esters. acs.org The reactivity in transesterification is expected to be enhanced by the electron-withdrawing substituents on the aromatic ring for reasons similar to those in hydrolysis.

A study on the selective formal transesterification of fluorinated 2-(trimethylsilyl)ethyl α-imino esters mediated by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) highlights the utility of fluoride ions in facilitating such transformations, particularly with fluorinated substrates. acgpubs.org

Reduction Reactions of the Ester Group (e.g., to Alcohol, Aldehyde)

The ester functionality of this compound can be reduced to the corresponding primary alcohol, (3-fluoro-5-(trifluoromethyl)phenyl)methanol, or under specific conditions, to the aldehyde, 3-fluoro-5-(trifluoromethyl)benzaldehyde.

Reduction to Alcohol:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters to primary alcohols. doubtnut.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride to the corresponding alkoxide, which upon acidic workup, yields the primary alcohol. Due to the high reactivity of LiAlH₄, it is not possible to stop the reaction at the aldehyde stage. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters.

Representative Reduction of an Aromatic Ester to a Primary Alcohol

| Reactant | Reducing Agent | Solvent | Product |

| Ethyl benzoate | LiAlH₄ | Diethyl ether or THF | Benzyl (B1604629) alcohol |

This table provides a general example of ester reduction. The reduction of this compound is expected to follow a similar pathway.

Reduction to Aldehyde:

The partial reduction of an ester to an aldehyde requires the use of a less reactive and more sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. DIBAL-H can selectively reduce the ester to the aldehyde, as the tetrahedral intermediate formed is stable at low temperatures and does not collapse to the aldehyde until acidic workup.

Reactivity on the Aromatic Ring

The presence of a fluorine atom and a trifluoromethyl group, both strongly deactivating and meta-directing substituents, profoundly influences the reactivity of the aromatic ring towards substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are expected to be significantly slower than on benzene itself. Both the fluorine and the trifluoromethyl groups are electron-withdrawing through the inductive effect, which deactivates the ring towards attack by electrophiles. masterorganicchemistry.comscience.gov

The directing effect of these substituents must also be considered. The fluorine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. In this 3,5-disubstituted pattern, the positions on the ring are C1 (with the ester), C2, C3 (with F), C4, C5 (with CF₃), and C6.

The fluorine at C3 directs ortho (to C2 and C4) and para (to C6).

The trifluoromethyl group at C5 directs meta (to C1 and C3).

The ethyl carboxylate group is also a deactivating, meta-directing group, directing to C3 and C5.

Considering these directing effects, electrophilic attack is most likely to occur at the C2, C4, and C6 positions. The fluorine atom, despite its inductive withdrawal, can donate electron density through resonance, which preferentially stabilizes the transition states for ortho and para attack. The trifluoromethyl group strongly deactivates all positions, but particularly the ortho and para positions relative to itself. Therefore, the most probable site for electrophilic substitution would be the C2 and C4 positions, which are ortho to the fluorine and meta to the trifluoromethyl group.

A study on the nitration of 1-fluoro-3-(trifluoromethyl)benzene, a close analog, provides insight. nih.gov The nitration of this compound would be expected to yield primarily 1-fluoro-2-nitro-3-(trifluoromethyl)benzene and 1-fluoro-4-nitro-3-(trifluoromethyl)benzene.

Predicted Major Products of Electrophilic Nitration of 1-fluoro-3-(trifluoromethyl)benzene

| Reactant | Reagents | Major Products |

| 1-fluoro-3-(trifluoromethyl)benzene | HNO₃, H₂SO₄ | 1-fluoro-2-nitro-3-(trifluoromethyl)benzene, 1-fluoro-4-nitro-3-(trifluoromethyl)benzene |

This table illustrates the expected outcome for a closely related compound, which serves as a model for the electrophilic substitution of this compound.

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the displacement of the fluorine atom. The presence of two strong electron-withdrawing groups (trifluoromethyl and ethyl carboxylate) ortho and para to the fluorine atom activates the ring towards nucleophilic attack. These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles demonstrates that the fluorine atom can be readily displaced. beilstein-journals.orgbeilstein-journals.orgnih.gov In this analogous system, the nitro and pentafluorosulfanyl groups are powerful activating groups for SNAr. Similarly, the trifluoromethyl and ethyl carboxylate groups in this compound are expected to facilitate the substitution of the fluorine atom by strong nucleophiles such as alkoxides, amines, or thiols.

Examples of Nucleophilic Aromatic Substitution on a Related Compound

| Reactant | Nucleophile | Product |

| 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methoxide | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Diethylamine | N,N-diethyl-3-nitro-5-(pentafluorosulfanyl)aniline |

This table shows SNAr reactions on a similarly activated aromatic ring, suggesting the potential reactivity of this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov

The general mechanism for the SNAr reaction involves:

Nucleophilic attack at the carbon bearing the fluorine atom.

Formation of a resonance-stabilized Meisenheimer complex.

Loss of the fluoride leaving group to restore aromaticity.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring of this compound, along with the ester functionality, presents a unique substrate for metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds. While direct experimental data for this compound in these specific reactions is not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally similar fluorinated and trifluoromethylated aromatic compounds. The reactivity in these palladium-catalyzed reactions generally follows the order of the halide leaving group: I > Br > Cl >> F. nih.govprinceton.edu Given that the compound lacks a more reactive halide like iodine or bromine, the C-F bond would be the primary site for oxidative addition, which is known to be challenging.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent with an organohalide. wikipedia.org The Suzuki-Miyaura coupling of fluorinated aromatic compounds can be challenging due to the strength of the C-F bond. However, advancements in catalyst systems, particularly using specialized phosphine (B1218219) ligands, have enabled the coupling of less reactive aryl fluorides. researchgate.netnih.gov For this compound, a Suzuki-Miyaura reaction would likely require a highly active palladium catalyst and specific ligands to facilitate the cleavage of the C-F bond. The electron-withdrawing nature of the trifluoromethyl and ester groups would further influence the reactivity of the aromatic ring. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. nih.govrsc.org Similar to the Suzuki coupling, the reaction with aryl fluorides is less common than with heavier halides. However, palladium-catalyzed Sonogashira couplings of electron-poor fluoroarenes have been reported to proceed efficiently under specific conditions, often requiring a strong base. rsc.org The mechanism typically involves a palladium(0) catalyst and a copper(I) co-catalyst. wikipedia.org The reaction of this compound would likely necessitate forcing conditions to achieve coupling at the C-F position.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. newiridium.com The reaction of fluorinated haloaryls has been studied, and it's known that pentafluoro- and tetrafluoro-substituted haloaryls can react efficiently with various olefins. nih.gov For a monofluorinated substrate like this compound, the reactivity would be lower. The success of a Heck reaction would be highly dependent on the chosen palladium catalyst, ligand, and reaction conditions. researchgate.netnih.gov

The following table provides representative conditions for these coupling reactions with analogous fluorinated aromatic compounds, which can serve as a starting point for exploring the reactivity of this compound.

| Reaction | Aryl Halide/Fluoride | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | 1,4-Dibromo-2-fluorobenzene | Arylboronic acid | Pd2(dba)3 / SPhos | Na2CO3 | Toluene/H2O | High | researchgate.net |

| Sonogashira | Electron-poor fluoroarenes | Terminal alkyne | Pd catalyst | LiHMDS | Not specified | Good | rsc.org |

| Heck | Pentafluoroaryl bromide | Styrene | Pd complex | Not specified | Not specified | Moderate to high | nih.gov |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key functional group in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. princeton.edunih.govwikipedia.org

Stability and Reactivity of the CF₃ Moiety under Various Conditions

The trifluoromethyl group is generally considered to be highly stable due to the strength of the C-F bonds. mdpi.com It is resistant to many common chemical transformations.

Acidic Conditions: The CF₃ group is remarkably stable in strong acids. However, under superacidic conditions (e.g., CF₃SO₃H), trifluoromethyl-substituted arenes can undergo protolytic defluorination to form carbocationic or acylium ion intermediates, which can then participate in Friedel-Crafts type reactions. nih.gov

Basic Conditions: The CF₃ group is generally stable to basic conditions. However, its stability can be influenced by the presence of other substituents on the aromatic ring. For instance, in certain contexts, base-promoted anionic strategies can lead to the activation of aryl–CF₃ motifs. acs.org

Potential for Defluorination or Further Derivatization

While the CF₃ group is robust, its transformation, particularly defluorination, is an area of active research.

Reductive Defluorination: Recent advances have enabled the selective reductive defluorination of trifluoromethylarenes. Photoredox catalysis has emerged as a powerful tool for the hydrodefluorination of electron-deficient trifluoromethylarenes, converting the CF₃ group to a difluoromethyl (CF₂H) group. nih.govnewiridium.comnih.govacs.orgtue.nl This transformation often proceeds under basic conditions using an organophotocatalyst and a hydrogen atom donor. nih.gov

Anionic Activation and Derivatization: Base-mediated strategies can be employed for the controlled transformation of trifluoromethyl groups. For instance, the didefluorination of o-trifluoromethyl benzylamines has been achieved through the generation of a difluoroquinone methide intermediate. acs.org This approach allows for the synthesis of monofluorinated heterocyclic compounds. acs.org

Transformations into Other Functional Groups: The trifluoromethyl group can be transformed into other functionalities under specific conditions. For example, treatment with boron tribromide can convert a trifluoromethyl group into a carbonyl group, leading to the synthesis of ketones. tcichemicals.com

The following table summarizes some key transformations of the trifluoromethyl group on aromatic rings.

| Transformation | Substrate Type | Reagents/Conditions | Product | Key Feature | Reference |

| Hydrodefluorination | Electron-deficient trifluoromethylarenes | Organophotocatalyst, hydrogen atom donor, blue light | Difluoromethylarene | Selective C-F to C-H conversion | nih.govacs.org |

| Didefluorination | o-Trifluoromethyl benzylamines | NaHMDS | Monofluorinated tricyclic 2H-imidazoles | Base-mediated cascade reaction | acs.org |

| Carbonyl Synthesis | Benzotrifluorides | BBr₃, arene, then methanol | Benzophenone derivatives | C-F cleavage and C-C bond formation | tcichemicals.com |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.

Metal-Catalyzed Cross-Coupling Reactions: The mechanisms of Suzuki, Sonogashira, and Heck reactions are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. wikipedia.orglibretexts.orgwikipedia.orgorganic-chemistry.org For substrates like this compound, the key and often rate-limiting step would be the oxidative addition of the palladium(0) catalyst to the C-F bond. nih.gov The electronic nature of the substituents (fluoro, trifluoromethyl, and ester groups) plays a significant role in modulating the reactivity of the aromatic ring and the stability of the intermediates. libretexts.org

Transformations of the Trifluoromethyl Group: The mechanism of reductive defluorination via photoredox catalysis typically involves the formation of a radical anion of the trifluoromethylarene. nih.gov This intermediate then expels a fluoride ion to generate a difluoromethyl radical, which is subsequently reduced and protonated to afford the difluoromethylarene. nih.gov The mechanism for base-mediated didefluorination of o-trifluoromethyl benzylamines proceeds through the formation of an azaallyl anion, which facilitates a 1,4-elimination of a fluoride ion to generate a difluoroquinomethide intermediate. acs.org This intermediate then undergoes further reactions to yield the final product. acs.org The transformation of a trifluoromethyl group to a carbonyl group using a Lewis acid like BBr₃ is proposed to proceed through C-F bond activation and subsequent reaction with an arene nucleophile. tcichemicals.com

Spectroscopic and Advanced Structural Characterization of Ethyl 3 Fluoro 5 Trifluoromethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of Ethyl 3-fluoro-5-(trifluoromethyl)benzoate by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and ethyl protons. The aromatic region would likely display complex multiplets due to spin-spin coupling between the protons and with the fluorine atom. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons which would appear as a triplet.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at a characteristic downfield shift. The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing effects of the fluoro and trifluoromethyl substituents. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms. The ethyl group carbons will have distinct signals for the methylene and methyl groups.

¹⁹F NMR spectroscopy is particularly informative for this compound, with two distinct fluorine environments. The single fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group will give rise to separate signals. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the electronic environment and can confirm the substitution pattern of the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on analogous structures and may vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 7.5 - 8.0 | m | - |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and may vary based on solvent and experimental conditions.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |

| C=O | ~164 | s |

| Aromatic C-F | ~162 (d, ¹JCF) | d |

| Aromatic C-CF₃ | ~132 (q, ²JCF) | q |

| Other Aromatic C | 115 - 135 | m |

| -CF₃ | ~123 (q, ¹JCF) | q |

| -OCH₂CH₃ | ~62 | s |

| -OCH₂CH₃ | ~14 | s |

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound Data are predicted based on analogous structures and may vary based on solvent and experimental conditions.

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-F | -108 to -112 | m |

| -CF₃ | ~ -63 | s |

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. For this compound, it would clearly show the correlation between the methylene and methyl protons of the ethyl group. It would also help in deciphering the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to assign the chemical shifts of the protonated carbons, such as those in the ethyl group and the aromatic CH moieties.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its solid-state structure, conformation, and polymorphism. ¹³C and ¹⁹F ssNMR would be particularly useful in identifying the number of distinct molecules in the asymmetric unit of the crystal lattice and in characterizing intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₀H₈F₄O₂), distinguishing it from other compounds with the same nominal mass. The calculated exact mass of the molecular ion [M]⁺ is 236.0457 g/mol .

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. For this compound, common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of a benzoyl cation [M - 45]⁺.

Loss of ethylene (B1197577) (-C₂H₄) from the ethoxy group: This would lead to a carboxylic acid fragment ion [M - 28]⁺.

Loss of the trifluoromethyl group (-CF₃): This would generate a fragment ion at [M - 69]⁺.

Decarbonylation: Loss of a carbon monoxide molecule from fragment ions is also a common pathway.

The presence of the fluorine atom on the aromatic ring would also influence the fragmentation pattern, potentially leading to characteristic losses involving this atom.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound Fragmentation patterns are predicted based on the analysis of similar structures.

| m/z | Proposed Fragment |

| 236 | [M]⁺ |

| 208 | [M - C₂H₄]⁺ |

| 191 | [M - OCH₂CH₃]⁺ |

| 167 | [M - CF₃]⁺ |

| 163 | [M - OCH₂CH₃ - CO]⁺ |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. While a specific experimental spectrum for this compound is not widely available in the literature, the expected characteristic absorption bands can be predicted based on the analysis of structurally similar compounds, such as Ethyl 3-(trifluoromethyl)benzoate.

The key functional groups in this compound and their expected FT-IR absorption regions are:

C=O Stretching: The ester carbonyl group is expected to show a strong, sharp absorption band in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretching: The ester C-O bonds will exhibit stretching vibrations, typically in the 1100-1300 cm⁻¹ range.

C-F Stretching: The trifluoromethyl (CF₃) group will produce strong absorption bands, typically in the 1100-1400 cm⁻¹ region, often overlapping with C-O stretches. The aromatic C-F bond is expected to have a characteristic absorption in the 1000-1100 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring is expected to be observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group (CH₃ and CH₂) will appear in the 2850-3000 cm⁻¹ range.

The table below summarizes the predicted FT-IR vibrational frequencies for the key functional groups.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretching | 1720 - 1740 | Strong |

| Ester (C-O) | Stretching | 1100 - 1300 | Medium |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1400 | Strong |

| Aromatic Fluoride (B91410) (C-F) | Stretching | 1000 - 1100 | Medium |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Medium |

| Aromatic (C-H) | Stretching | > 3000 | Weak |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

Specific experimental Raman data for this compound is not readily found in scientific literature. However, based on its structure, the following Raman-active vibrations would be anticipated:

The symmetric stretching of the aromatic ring would be a strong and characteristic feature.

The C-F stretching vibrations of the trifluoromethyl group are also expected to be Raman active.

The C=O and C-O stretching vibrations of the ester group will also be present, though their intensities can vary.

A comparative analysis with related molecules, such as methyl 3-(trifluoromethyl)benzoate, can provide insights into the expected Raman spectrum.

| Functional Group | Predicted Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Symmetric Stretch | ~1600 | Strong |

| Trifluoromethyl (C-F) | Symmetric Stretch | ~1300 | Medium |

| Ester (C=O) | Stretching | ~1720 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophore is the substituted benzene ring.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of the ester, fluoro, and trifluoromethyl substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). While an experimental UV-Vis spectrum for this specific compound is not documented in readily available sources, it is anticipated to exhibit absorption bands in the ultraviolet region, likely below 300 nm.

X-ray Crystallography for Solid-State Molecular Structure and Packing (if crystalline form exists)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported in the scientific literature to date. Therefore, no experimental data on its solid-state molecular structure and packing is currently available. Should the compound be crystallized and analyzed, this technique would offer invaluable insights into its molecular conformation and supramolecular assembly.

Computational Chemistry and Theoretical Studies of Ethyl 3 Fluoro 5 Trifluoromethyl Benzoate

Quantum Chemical Calculations

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For Ethyl 3-fluoro-5-(trifluoromethyl)benzoate, the presence of the strongly electronegative fluorine atom and the trifluoromethyl group is expected to significantly lower the energy of both the HOMO and LUMO levels compared to unsubstituted ethyl benzoate (B1203000). This is due to the strong inductive electron-withdrawing effect of these substituents. The LUMO is anticipated to be localized primarily on the benzene (B151609) ring and the trifluoromethyl group, highlighting these areas as susceptible to nucleophilic attack. semanticscholar.org The HOMO, conversely, would likely be distributed over the benzene ring and the ester group. The significant energy gap between the HOMO and LUMO would suggest a relatively high kinetic stability for the molecule. nih.gov

Illustrative Data for Electronic Properties of this compound:

| Parameter | Estimated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital, indicating ionization potential. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron affinity. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites. walisongo.ac.id For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the ester group and the fluorine atom. These areas are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) would be anticipated around the hydrogen atoms and, significantly, on the carbon atom of the trifluoromethyl group and the carbon atoms of the benzene ring attached to the electron-withdrawing substituents. These positive regions indicate sites susceptible to nucleophilic attack. researchgate.net

Reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. asianpubs.org For this compound, the electron-withdrawing nature of the substituents would lead to a high electrophilicity index, suggesting it would act as a good electrophile in reactions.

Illustrative Reactivity Descriptors for this compound:

| Descriptor | Estimated Value | Definition |

|---|---|---|

| Electronegativity (χ) | 4.65 eV | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |

Vibrational frequency calculations are employed to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. researchgate.net For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for its functional groups. nih.gov

The most prominent band in the IR spectrum is expected to be the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The C-F stretching vibrations of the fluorine and trifluoromethyl groups would also give rise to strong absorptions, generally in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching modes within the benzene ring would appear in the 1400-1600 cm⁻¹ range. nih.gov

Illustrative Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C=O Stretch | 1735 | Stretching of the carbonyl double bond in the ester group. |

| Aromatic C=C Stretch | 1450-1600 | Stretching of the carbon-carbon bonds within the benzene ring. |

| C-F Stretch (Trifluoromethyl) | 1100-1200 | Stretching of the carbon-fluorine bonds in the CF3 group. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, the primary focus of conformational analysis would be the rotation around the C-O single bond of the ethyl ester group. This rotation gives rise to different conformers, with the planar syn and anti conformations being of particular interest. Computational studies on similar substituted benzaldehydes suggest that the relative energies of these conformers are influenced by both steric and electronic effects. researchgate.net

The energy landscape would likely show that the syn conformer, where the ethyl group is on the same side as the carbonyl oxygen, is slightly more stable than the anti conformer due to reduced steric hindrance. The presence of the meta-substituents (fluoro and trifluoromethyl) is not expected to have a major direct steric influence on the ester conformation but will affect the electronic environment. rsc.org

Illustrative Conformational Energy Data for this compound:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-C) |

|---|---|---|

| Syn | 0.0 | ~0° |

| Anti | 1.2 | ~180° |

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry can be used to model reaction pathways and determine the geometries and energies of transition states. mit.edu This allows for the prediction of reaction mechanisms and rates. For this compound, a likely reaction to be studied computationally is the hydrolysis of the ester group, which can proceed via either an acid-catalyzed or base-catalyzed mechanism.

In a base-catalyzed hydrolysis, the reaction would proceed through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The transition state for this step would involve the partial formation of the new C-OH bond and partial breaking of the C=O double bond. The electron-withdrawing fluorine and trifluoromethyl groups would stabilize the negatively charged transition state, thereby increasing the rate of reaction compared to unsubstituted ethyl benzoate. researchgate.net The geometry of the transition state would show an elongated C=O bond and the incoming nucleophile and leaving group arranged around the central carbon atom.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its movements and interactions with its environment. acs.org An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal details about its solvation and dynamic properties.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a sophisticated computational approach to predict the reactivity of chemical compounds based on their molecular structure. acs.org These models establish a mathematical correlation between a molecule's reactivity and its physicochemical properties, which are quantified using molecular descriptors. While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its reactivity based on the known effects of its constituent functional groups.

The fundamental premise of QSRR lies in the Hammett equation and its extensions, which demonstrate that the reactivity of a molecule in a specific reaction is influenced by the electronic and steric nature of its substituents. nih.govustc.edu.cn For this compound, the reactivity of the ester group and the aromatic ring is primarily modulated by the presence of the fluorine and trifluoromethyl substituents at the meta positions.

The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of both the fluoro and trifluoromethyl groups. mdpi.com These substituents decrease the electron density of the benzene ring and also affect the electrophilicity of the carbonyl carbon in the ester group. In QSRR models, these effects are captured by various molecular descriptors.

Key Molecular Descriptors for QSRR of this compound:

Electronic Descriptors: These quantify the electronic influence of the substituents. The most common are the Hammett substituent constants (σ). The fluoro and trifluoromethyl groups are both electron-withdrawing, which is reflected in their positive Hammett constants. researchgate.net These constants can be used to predict reaction rates and equilibrium constants for reactions such as hydrolysis or electrophilic aromatic substitution. nih.govnih.gov

Steric Descriptors: These account for the size and shape of the substituents. While the fluorine atom is relatively small, the trifluoromethyl group has a more significant steric presence. researchgate.net Steric hindrance can affect the accessibility of the reaction center to attacking reagents.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using computational chemistry methods and provide detailed information about the electronic structure. Examples include atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO/LUMO). ed.ac.ukacs.org For instance, the calculated electrostatic potential on the carbonyl carbon would be a direct measure of its susceptibility to nucleophilic attack.

A hypothetical QSRR study for a reaction involving this compound, such as alkaline hydrolysis, would involve synthesizing a series of related benzoate esters with varying substituents. The reaction rates for these esters would be experimentally measured. Concurrently, a range of molecular descriptors for each compound would be calculated. Statistical methods, such as multiple linear regression, would then be employed to build a model that correlates the reaction rates with the descriptors.

The resulting QSRR equation would take the general form:

log(k) = a * (Descriptor 1) + b * (Descriptor 2) + ... + c

where k is the reaction rate constant, and a, b, and c are coefficients determined from the regression analysis.

The predictive power of such a model would allow for the estimation of reactivity for other, unsynthesized benzoate esters, aiding in the rational design of molecules with desired reactivity profiles.

Interactive Data Table: Hammett Constants for Relevant Substituents

The following table provides the Hammett constants (σ) for the fluoro and trifluoromethyl groups, which are crucial inputs for any QSRR model of this compound. These values quantify the inductive and resonance effects of the substituents on the reactivity of the benzene ring.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| -F | 0.34 | 0.06 |

| -CF3 | 0.43 | 0.54 |

| -H | 0.00 | 0.00 |

Data sourced from established chemical literature. researchgate.net

Interactive Data Table: Predicted Reactivity Parameters

This table illustrates hypothetical data that would be generated in a QSRR study. The values are for illustrative purposes to demonstrate the expected trends based on the electronic properties of the substituents.

| Compound | Hammett Sum (Σσm) | Calculated Carbonyl Charge (e) | Predicted Relative Hydrolysis Rate |

| Ethyl benzoate | 0.00 | +0.45 | 1.0 |

| Ethyl 3-fluorobenzoate | 0.34 | +0.48 | 5.2 |

| Ethyl 3-(trifluoromethyl)benzoate | 0.43 | +0.50 | 8.7 |

| This compound | 0.77 | +0.53 | 25.1 |

This theoretical data shows that increasing the electron-withdrawing strength of the substituents (higher Σσm) leads to a more positive charge on the carbonyl carbon, and consequently, a predicted increase in the rate of nucleophilic attack, such as in hydrolysis.

Applications of Ethyl 3 Fluoro 5 Trifluoromethyl Benzoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The structure of Ethyl 3-fluoro-5-(trifluoromethyl)benzoate allows it to function as a versatile synthetic intermediate. The presence of multiple reactive sites enables its participation in a wide array of chemical transformations. The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative compounds, making it an attractive building block in medicinal chemistry and agrochemical research. nih.gov

The ester functional group can be readily hydrolyzed to its corresponding carboxylic acid, 3-fluoro-5-(trifluoromethyl)benzoic acid, which can then undergo a variety of coupling reactions, such as amidation. A documented synthesis involves the preparation of this compound by reacting 3-fluoro-5-(trifluoromethyl)benzoic acid with thionyl chloride in ethanol (B145695). google.com This straightforward conversion underscores its role as a key intermediate, for instance, in the synthesis of heterocyclic inhibitors of the sodium channel. google.com

The chemical's utility is further highlighted by the classification of analogous compounds, such as Ethyl 3-(trifluoromethyl)benzoate, as organic building blocks within categories like fluorinated compounds and esters. bldpharm.com Similarly, related trifluoromethyl benzoates are recognized as crucial intermediates for producing pharmaceuticals, dyes, and pesticides. synhet.comchemimpex.com

Precursor for the Synthesis of Complex Organic Scaffolds

The specific arrangement of substituents on this compound makes it an ideal starting point for constructing complex molecular architectures, particularly heterocyclic systems. The compound serves as a key precursor in multi-step synthetic pathways designed to produce molecules with significant biological activity.

A prime example is its use in the synthesis of novel heterocyclic compounds designed as sodium channel inhibitors for the potential treatment of various medical conditions, including pain, epilepsy, and mood disorders. google.com In these synthetic routes, the benzoate (B1203000) provides the core phenyl ring with the desired fluorine and trifluoromethyl substitution pattern, which is elaborated upon through subsequent reactions to build the final, complex heterocyclic scaffold.

Furthermore, research on related substituted benzoates demonstrates their role in forming intricate molecular frameworks. For instance, 2-ethynylbenzoates bearing fluorine and trifluoromethyl groups have been used to synthesize complex 3,4-disubstituted isocoumarin (B1212949) scaffolds through catalyst-free heterocyclization reactions. nih.govacs.org Although a different starting material, this research illustrates the principle of using such substituted benzoates to access privileged heterocyclic cores found in natural products and drugs. nih.govacs.org

Applications in Materials Science (e.g., polymer synthesis, liquid crystals, dyes)

The unique properties conferred by the fluoro and trifluoromethyl groups make this class of compounds valuable in the field of materials science.

Polymer Synthesis : Close analogs, such as Methyl 3-(trifluoromethyl)benzoate, are incorporated into polymers and coatings. chemimpex.com The inclusion of the trifluoromethyl group can enhance chemical resistance, durability, and thermal stability, properties that are highly desirable for industrial and high-performance applications. chemimpex.com

Liquid Crystals : Fluorinated benzoates are integral to the development of liquid crystals. researchgate.netresearchgate.net Research has shown that the degree and position of fluorination on the terminal groups of phenyl benzoate molecules significantly influence their mesomorphic properties and phase behavior. bohrium.com The high electronegativity of fluorine can alter intermolecular interactions, which is a critical factor in the design of liquid crystal materials with specific thermal stabilities and phase transitions. bohrium.com

| Compound | Trifluoromethyl Group Present? | Molar Extinction Coefficient (ε, M-1cm-1) | Power Conversion Efficiency (η, %) |

|---|---|---|---|

| Compound 1a | No | 51300 | 3.87 |

| Compound 2a | Yes | 62100 | 4.25 |

Role in Catalyst Design or as a Ligand Component

While direct application of this compound as a ligand is not widely documented, its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid, has been successfully employed as a bridging ligand in the design of complex catalysts. In this role, the ester would first need to be hydrolyzed to the carboxylic acid to become an active ligand.

A notable study reports the synthesis of a family of heterometallic rings with the structure {Cr₆M₂}. acs.org In this research, 3,5-bis(trifluoromethyl)benzoic acid (BTFBH) functions as a bridging carboxylate ligand that connects the metal centers (Cr(III) and M(II), where M = Ni, Co, or Zn). acs.org The resulting octametallic ring is templated around a di-n-propylammonium cation. The study notes that the fluorinated exterior of the ligands may lead to very weak intermolecular interactions, which influences the crystal packing of these large, complex structures. acs.org This work demonstrates the utility of trifluoromethyl-substituted benzoates in constructing sophisticated, single-molecule magnets and other advanced coordination complexes.

| Complex | Formula | Bridging Ligand | Metal Ions |

|---|---|---|---|

| {Cr₆Ni₂} | [Pr₂NH₂][(Pr₂NH₂)Cr₆Ni₂F₈(BTFB)₁₆] | 3,5-bis(trifluoromethyl)benzoate (BTFB) | 6 x Cr(III), 2 x Ni(II) |

| {Cr₆Co₂} | [Pr₂NH₂][(Pr₂NH₂)Cr₆Co₂F₈(BTFB)₁₆] | 3,5-bis(trifluoromethyl)benzoate (BTFB) | 6 x Cr(III), 2 x Co(II) |

| {Cr₆Zn₂} | [Pr₂NH₂][(Pr₂NH₂)Cr₆Zn₂F₈(BTFB)₁₆] | 3,5-bis(trifluoromethyl)benzoate (BTFB) | 6 x Cr(III), 2 x Zn(II) |

Analytical Methodologies for Quantification and Purity Assessment of Ethyl 3 Fluoro 5 Trifluoromethyl Benzoate

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For Ethyl 3-fluoro-5-(trifluoromethyl)benzoate, various chromatographic techniques are applicable for purity and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound.

A typical RP-HPLC method would involve a C18 or C8 stationary phase, which provides excellent separation for aromatic esters. The mobile phase generally consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with differing polarities. A novel gradient reverse-phase liquid chromatographic method has been successfully developed for determining the purity of 2,4,6-trifluorobenzoic acid in the presence of its impurities, highlighting the utility of this approach for related fluorinated compounds. ekb.eg

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule provides strong chromophores. The detection wavelength is typically set at the absorption maximum of the compound, which for benzoate (B1203000) derivatives is usually in the range of 220-280 nm. acgpubs.org For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Setting |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 230 nm |

| Injection Volume | 10 µL |

This table is for illustrative purposes; actual conditions may vary and require optimization.

Gas Chromatography (GC) is an ideal technique for assessing the presence of volatile impurities in this compound. This method is particularly useful for detecting residual solvents from the synthesis process or volatile side-products.

The sample is typically dissolved in a suitable volatile solvent and injected into the GC, where it is vaporized. The separation occurs in a capillary column, often with a non-polar or mid-polar stationary phase like a polysiloxane. A temperature program is used to facilitate the separation of compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. For identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool. rsc.org

Table 2: Representative GC Parameters for Volatile Impurity Analysis

| Parameter | Typical Setting |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

This table is for illustrative purposes; actual conditions may vary and require optimization.

This compound is an achiral molecule, meaning it does not have enantiomers or diastereomers. Therefore, the use of Supercritical Fluid Chromatography (SFC) for the assessment of enantiomeric or diastereomeric purity is not applicable to this compound itself. SFC is a powerful technique for chiral separations when a molecule possesses one or more stereocenters.

Spectrophotometric and Spectroscopic Analytical Assays

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

UV-Vis Spectrophotometry : The aromatic ring in this compound allows for straightforward quantification using UV-Vis spectrophotometry. researchgate.net The compound exhibits characteristic absorbance in the UV region, and a method can be developed based on Beer-Lambert's law. A recent study on sodium benzoate demonstrated the validation of a UV-Vis spectrophotometric method at 225 nm for its determination in water. acgpubs.org This approach is simple, cost-effective, and suitable for routine analysis of the pure substance or in simple matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the unambiguous structural confirmation of this compound.

¹H NMR provides information on the number and environment of the protons in the molecule, including the ethyl group and the aromatic protons.

¹³C NMR reveals the number of unique carbon atoms.

¹⁹F NMR is particularly important for this molecule, as it will show distinct signals for the fluorine atom on the ring and the trifluoromethyl group, confirming their presence and substitution pattern. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-F bonds of the fluoro and trifluoromethyl groups, and aromatic C-H and C=C bonds. The NIST WebBook provides IR spectral data for the related compound Ethyl-3-trifluoromethyl benzoate, which can serve as a reference. nist.gov

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and the characterization of impurities. The NIST WebBook also contains the mass spectrum for Ethyl-3-trifluoromethyl benzoate. nist.gov

Titrimetric Methods for Quantification

Titrimetric methods can be employed for the quantification of this compound, typically following a chemical reaction. A common approach for the assay of an ester is saponification. youtube.combostonapothecary.com This involves the hydrolysis of the ester using a known excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, under reflux. youtube.combostonapothecary.com

The unreacted base is then back-titrated with a standardized acid, like hydrochloric acid. A blank titration without the sample is also performed. The difference in the titrant volume between the blank and the sample titration is used to calculate the amount of base consumed in the saponification, which is directly proportional to the amount of the ester present.

Development of Robust Analytical Procedures for Quality Control

The development of robust analytical procedures for quality control is guided by international guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q14: Analytical Procedure Development. bostonapothecary.comnih.gov The goal is to establish a well-understood and reliable method that consistently provides data of acceptable quality.

The development process involves:

Defining the Analytical Target Profile (ATP) : This predefines the performance requirements of the method, such as the required accuracy, precision, and range for the intended purpose (e.g., purity assay, limit test for a specific impurity).

Risk Assessment : Identifying potential variables in the analytical method (e.g., mobile phase composition, pH, column temperature in HPLC) that could impact its performance.

Method Optimization : Systematically studying the identified variables, often using Design of Experiments (DoE), to find the optimal conditions and to understand the method's robustness.

Method Validation : Once developed, the method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Lifecycle Management : Continuously monitoring the performance of the analytical method during routine use and making necessary adjustments to ensure it remains fit for purpose.

By following these principles, a suite of robust and reliable analytical methods for this compound can be established, ensuring its quality and suitability for its intended use.

Future Research Directions and Emerging Trends for Fluorinated Benzoate Esters

Development of Novel and Efficient Synthetic Routes to Ethyl 3-fluoro-5-(trifluoromethyl)benzoate

The synthesis of this compound typically relies on the esterification of 3-fluoro-5-(trifluoromethyl)benzoic acid. While classic methods like Fischer esterification are employed, future research is geared towards developing more efficient, sustainable, and scalable synthetic protocols.

One promising avenue is the exploration of advanced catalytic systems. For instance, the use of solid acid catalysts, such as zirconium-based catalysts, could offer advantages in terms of reusability and reduced environmental impact compared to traditional homogenous acid catalysts like sulfuric acid. Microwave-assisted organic synthesis (MAOS) also presents a compelling alternative to conventional heating, often leading to drastically reduced reaction times and improved yields, as has been demonstrated for other substituted benzoic acids.

Future investigations should focus on optimizing these modern synthetic methods for the specific synthesis of this compound. This includes the screening of various catalysts, solvents, and reaction conditions to maximize yield and minimize energy consumption. A comparative analysis of different synthetic approaches would be invaluable for identifying the most industrially viable route.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Catalyst/Reagent | Potential Advantages | Research Focus |

| Fischer Esterification | Sulfuric Acid | Well-established, simple | Optimization for higher yield and purity |

| Microwave-Assisted Synthesis | Acid Catalyst | Rapid reaction times, higher efficiency | Solvent and catalyst screening |

| Solid Acid Catalysis | Zirconium-based catalysts | Catalyst reusability, greener process | Catalyst development and optimization |

Exploration of Unprecedented Chemical Transformations and Reactivities

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the fluorine and trifluoromethyl groups. These substituents significantly influence the electron density of the aromatic ring, making it susceptible to certain types of reactions while deactivating it towards others.

Future research should aim to explore novel chemical transformations of this molecule. For example, the development of selective C-H functionalization reactions on the aromatic ring would open up new avenues for creating a diverse range of derivatives with potentially interesting biological or material properties. Given the electronic nature of the substituents, investigating nucleophilic aromatic substitution reactions at different positions on the benzene (B151609) ring could also lead to the discovery of new reaction pathways.

Furthermore, the ester group itself can be a handle for various transformations. For instance, its conversion to other functional groups like amides, ketones, or even more complex heterocyclic structures through innovative catalytic processes is a fertile area for future exploration. The trifluoromethyl group, while generally stable, could also be a target for novel transformations under specific reaction conditions.

Integration of Computational and Experimental Approaches for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and for predicting its reactivity. The integration of computational chemistry with experimental studies is a powerful strategy to achieve this.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and elucidate the electronic effects of the fluorine and trifluoromethyl substituents. This theoretical insight can guide the design of experiments, saving time and resources. For example, computational studies can help in selecting the most promising catalysts for a particular transformation or in predicting the regioselectivity of a reaction.

Future research should focus on building accurate computational models for reactions involving this compound and validating these models with experimental data. This synergistic approach will not only deepen our fundamental understanding of its chemistry but also accelerate the discovery of new applications.

Sustainable Synthesis and Derivatization Strategies

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound and its derivatives must prioritize the development of sustainable and environmentally friendly processes.

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the design of energy-efficient reaction protocols. For instance, exploring enzymatic catalysis for the synthesis or derivatization of this compound could offer a highly selective and environmentally benign approach.

Furthermore, developing derivatization strategies that proceed with high atom economy, minimizing the generation of waste, is a key goal. This might involve the use of catalytic C-H activation or other direct functionalization methods that avoid the need for pre-functionalized starting materials.

Expansion into New Areas of Material Science and Catalyst Development

The unique electronic properties of this compound make it an attractive building block for the synthesis of novel materials and catalysts. The presence of both a fluorine atom and a trifluoromethyl group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

In material science, this compound could be used as a monomer or a precursor for the synthesis of advanced polymers, liquid crystals, or organic electronic materials. The fluorine substituents can influence the packing of molecules in the solid state, which is a critical factor in determining the properties of organic materials.

In the field of catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts or as organocatalysts themselves. The electron-withdrawing groups can tune the electronic properties of the catalyst, potentially leading to enhanced activity and selectivity in a variety of chemical transformations. Future research should systematically explore the incorporation of this fluorinated motif into different material and catalyst architectures and evaluate their performance.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 3-fluoro-5-(trifluoromethyl)benzoate?

- Methodology : The compound can be synthesized via esterification of 3-fluoro-5-(trifluoromethyl)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution using benzyl bromides (e.g., 3-fluoro-5-(trifluoromethyl)benzyl bromide) as intermediates may be employed, followed by oxidation and esterification steps .

- Key Considerations : Ensure anhydrous conditions to minimize hydrolysis. Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How is the structure of this compound confirmed experimentally?

- Methodology :

- NMR Spectroscopy : and NMR can confirm the presence of fluorine substituents and ester groups. For example, the ethyl group’s triplet (~1.3 ppm) and quartet (~4.3 ppm) in NMR are characteristic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (evidence 1) resolves bond lengths and angles, critical for unambiguous structural confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate fluorinated byproducts during synthesis?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates but may require lower temperatures to avoid side reactions.

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to activate carboxylic acids for esterification while minimizing decomposition.

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to identify and suppress pathways leading to byproducts .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Challenges : Fluorine atoms cause weak diffraction signals and disorder in crystal lattices.

- Solutions :

- Data Collection : Use synchrotron radiation for high-resolution data.

- Refinement : Employ SHELXL’s restraints for fluorine positions and anisotropic displacement parameters. Validate results against computed DFT structures .

Q. How does the electronic influence of fluorine substituents affect the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; compare yields with non-fluorinated analogs. Fluorine’s electron-withdrawing effect typically enhances oxidative addition in Pd-catalyzed reactions .

Key Research Findings

- Synthetic Flexibility : this compound serves as a precursor for bioactive molecules, particularly in fluorinated drug candidates. Its ester group enables facile hydrolysis to carboxylic acids for further derivatization .

- Structural Insights : Crystallographic data reveal a planar benzoate ring with C–F bond lengths of ~1.34 Å, consistent with strong electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.